3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Its structure comprises a 3-methoxybenzamide group linked via a 1,3,4-thiadiazole core to a 2-(m-tolylamino)ethylthio moiety (Figure 1). Characterization typically involves IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
3-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-5-3-7-14(9-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-6-4-8-15(10-13)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBMIBNOYQEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. The initial step may include the reaction of an appropriate thioamide with a halide under basic conditions to form the thiadiazole core
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioamide group to a sulfone.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like iron or tin chloride.
Substitution: : Using nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it can serve as a tool for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Industry
In industry, it can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to the observed biological activities. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
Functional Group Impact on Activity
Benzamide Substitutions
Thiadiazole Side Chain Modifications
- m-Tolyl vs. p-Tolyl (): The meta-substituted tolyl group in the target compound may reduce steric hindrance compared to para-substituted analogues, favoring interactions with hydrophobic enzyme pockets .
- Piperidinyl vs. Thiazolyl (): Piperidine derivatives () exhibit acetylcholinesterase inhibition, while thiazole-containing analogues () target fungal ergosterol synthesis, highlighting the role of heterocyclic moieties in target specificity.
Biological Activity
3-Methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a methoxy group, a benzamide moiety, and a 1,3,4-thiadiazole ring, which are known to contribute to diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Structural Characteristics
The molecular formula of this compound is C18H20N4O2S2, with a molecular weight of approximately 414.5 g/mol. The presence of the thiadiazole ring is particularly noteworthy as compounds containing this moiety have been associated with various pharmacological effects including antimicrobial and anticancer activities.
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and A549 (lung cancer) cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Compound 4y | MCF-7 | 0.084 ± 0.020 |
| Compound 4y | A549 | 0.034 ± 0.008 |
Molecular docking studies suggest that this compound can effectively bind to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in microorganisms. This interaction may inhibit microbial growth and proliferation. The binding affinity and selectivity towards DHFR indicate its potential as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Formation of Thiadiazole Ring : Reaction of thiosemicarbazide with appropriate carbonyl compounds.
- Benzamide Formation : Coupling of the thiadiazole derivative with a benzoyl chloride.
- Methoxy Group Introduction : Methylation using methyl iodide or similar reagents.
These methods yield the desired compound in moderate to high yields depending on the reaction conditions and purity requirements.
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives similar to our compound:
- Anticancer Study : A recent study synthesized several thiadiazole derivatives and tested their cytotoxicity against MCF-7 and HeLa cell lines using the MTT assay. The results indicated that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Antimicrobial Activity : Compounds containing thiadiazole rings have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the standard synthetic routes for preparing 3-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
Intermediate preparation : Formation of thiadiazole cores via cyclization of thiocarbazides or thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) .
Functionalization : Introduction of the m-tolylaminoethylthio group via nucleophilic substitution or coupling reactions. For example, reacting 5-mercapto-1,3,4-thiadiazole derivatives with α-halo ketones .
Amide coupling : Condensation of the thiadiazole intermediate with 3-methoxybenzoyl chloride using pyridine or DMF as a solvent .
Key validation: Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) and confirm purity via melting point analysis and NMR .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
- IR Spectroscopy : Confirm amide C=O (~1650–1680 cm⁻¹) and thiadiazole C=N (~1500–1600 cm⁻¹). The thioether (C-S) stretch appears near 600–700 cm⁻¹ .
- ¹H/¹³C NMR :
- Methoxy protons: Singlet at ~3.8–4.0 ppm (¹H); ~55–60 ppm (¹³C).
- Thiadiazole protons: Deshielded aromatic protons at ~7.5–8.5 ppm (¹H).
- Amide NH: Broad signal at ~10–12 ppm (¹H) .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular formula (e.g., m/z ~460–500 depending on substituents) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Answer:
Contradictions may arise from:
- Tautomerism : Thiadiazole derivatives often exhibit keto-enol tautomerism, leading to split peaks. Use variable-temperature NMR to identify dynamic equilibria .
- Impurities : Recrystallize from ethanol or methanol and re-analyze via HPLC (C18 column, acetonitrile/water gradient).
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions .
Case study: In X-ray diffraction (XRD), co-crystallized solvent molecules can distort data; refine unit cell parameters with programs like SHELX .
Advanced: What methodological strategies optimize yield in the thiadiazole cyclization step?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while improving yield by 15–20% .
- Catalyst optimization : Use p-toluenesulfonic acid (PTSA) instead of H₂SO₄ for milder conditions and reduced side products .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. ethanol .
Validation: Track intermediates via LC-MS and adjust stoichiometry if unreacted starting material persists .
Basic: What in vitro assays are suitable for preliminary anticancer evaluation of this compound?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Mechanistic studies : Western blot for caspase-3/9 activation and PARP cleavage .
Controls: Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.
Advanced: How can researchers investigate the structure-activity relationship (SAR) of the m-tolyl group in this compound?
Answer:
- Derivatization : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the aryl ring.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify key binding interactions .
- Biological validation : Compare IC₅₀ values across analogs and correlate with substituent Hammett constants (σ) .
Advanced: What experimental designs mitigate challenges in isolating pure thioamide intermediates?
Answer:
- Chromatography : Use flash chromatography (hexane:ethyl acetate gradient) or preparative HPLC for challenging separations .
- Acid-base extraction : Exploit solubility differences by adjusting pH (e.g., precipitate thioamides at pH 2–3) .
- Co-crystallization : Add co-solvents like acetonitrile to induce selective crystallization of intermediates .
Basic: How should researchers validate the compound’s stability under physiological conditions?
Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via HPLC .
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for thiadiazoles) .
- Light sensitivity : Store samples in amber vials and test UV-vis absorbance changes under UV light .
Advanced: What strategies confirm the role of the thioether linkage in biological activity?
Answer:
- Isosteric replacement : Synthesize analogs with ether (-O-) or sulfone (-SO₂-) linkages and compare bioactivity .
- Proteomics : Use click chemistry to attach biotin tags at the thioether site and identify binding partners via streptavidin pull-down .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding energy differences .
Basic: What are the best practices for reporting crystallographic data for this compound?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
- Validation : Check CIF files with PLATON for symmetry errors and ADDSYM for missed symmetry .
- Deposition : Submit to the Cambridge Structural Database (CSD) with detailed thermal parameters and hydrogen bonding tables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
